molecular formula C13H15BrO3 B1457042 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester CAS No. 894399-90-7

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Cat. No. B1457042
M. Wt: 299.16 g/mol
InChI Key: QAOQGIOUFOTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. BPTM is a pyranocarboxylic acid derivative that is widely used in medicinal chemistry, especially in the development of drugs for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has also been shown to inhibit the migration and invasion of cancer cells by modulating the expression of MMPs. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is also stable under normal laboratory conditions and can be easily stored for long periods. However, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the laboratory. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is not water-soluble, which limits its use in aqueous solutions.

Future Directions

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has great potential for future research and development. One possible direction is to explore its use in combination therapy for cancer treatment. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to enhance the anticancer activity of other drugs, such as cisplatin and doxorubicin. Another direction is to investigate the use of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester in the treatment of viral infections. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been found to inhibit the replication of several viruses, and further research is needed to explore its potential as a broad-spectrum antiviral agent. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester can be modified to improve its pharmacological properties, such as water solubility and bioavailability.
Conclusion:
In conclusion, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, or 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been extensively studied for its pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several advantages for lab experiments, but also has some limitations. Future research directions include exploring its use in combination therapy for cancer treatment, investigating its potential as a broad-spectrum antiviral agent, and modifying its pharmacological properties.

Scientific Research Applications

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.

properties

IUPAC Name

methyl 4-(4-bromophenyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-16-12(15)13(6-8-17-9-7-13)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOQGIOUFOTDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Synthesis routes and methods

Procedure details

Under an argon atmosphere, sodium hydride (60 wt %) (240 mg) was added to a solution of 2-(4-bromophenyl)acetic acid methyl ester (916 mg) in anhydrous DMF (20 ml) at 0° C., and the resulting mixture was stirred at 0° C. for 30 minutes. To the reaction solution, bis(2-bromoethyl)ether (0.70 mL) was added, and the resulting mixture was stirred at 0° C. for 1 hour. Sodium hydride (60 wt %) (240 mg) was added thereto and the resulting mixture was further stirred at 0° C. for 1 hour. Saturated aqueous ammonium chloride solution was added thereto, and the resulting mixture was extracted with ethyl acetate. Organic layer was washed once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent:hexane/ethyl acetate=4/1) to obtain 4-(4-bromophenyl)-tetrahydro-2H-pyran-4-carboxylic acid methyl ester (472 mg). (2) Under an argon atmosphere, a solution of 4-(4-bromophenyl)-tetrahydro-2H-pyran-4-carboxylic acid methyl ester (472 mg) obtained in (1) in anhydrous THF (8.7 mL) was added to a 1.0 M solution of diisobutylaluminum hydride in hexane (8.7 mL) at 0° C., and the resulting mixture was stirred at 0° C. for 30 minutes. After adding methanol (2.1 ml) to the reaction solution, 1N hydrochloric acid (8.7 mL) was added thereto and the resulting mixture was extracted 4 times with diethyl ether. Organic layers were washed with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated to obtain (4-(4-bromophenyl)-tetrahydro-2H-pyran-4-yl)methanol (405 mg). (3) Under an argon atmosphere, sodium hydride (60 wt %) (88 mg) was added to a solution of (4-(4-bromophenyl)-tetrahydro-2H-pyran-4-yl)methanol (397 mg) obtained in (2) in anhydrous DMF (1.5 mL) at 0° C., and the resulting mixture was stirred at 0° C. for 30 minutes. Methyl iodide (0.13 ml) was added dropwise to the reaction solution, and the resulting mixture was stirred at room temperature for 2 hours. Saturated brine was added thereto and the resulting mixture was extracted 3 times with ethyl acetate. Organic layers were washed with saturated brine and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by column chromatography (silica gel, eluent:hexane/ethyl acetate=5/1) to obtain 4-(4-bromophenyl)-tetrahydro-4-(methoxymethyl)-2H-pyran (399 mg).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
240 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.